Cas no 2248413-34-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(diethylcarbamoyl)benzoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(diethylcarbamoyl)benzoate structure
2248413-34-3 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(diethylcarbamoyl)benzoate
CAS番号:2248413-34-3
MF:C20H18N2O5
メガワット:366.367325305939
CID:6602732
PubChem ID:165732811

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(diethylcarbamoyl)benzoate 化学的及び物理的性質

名前と識別子

    • 2248413-34-3
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(diethylcarbamoyl)benzoate
    • EN300-6520806
    • インチ: 1S/C20H18N2O5/c1-3-21(4-2)17(23)13-9-11-14(12-10-13)20(26)27-22-18(24)15-7-5-6-8-16(15)19(22)25/h5-12H,3-4H2,1-2H3
    • InChIKey: IQXUHQBIQANWDT-UHFFFAOYSA-N
    • ほほえんだ: O(C(C1C=CC(=CC=1)C(N(CC)CC)=O)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • せいみつぶんしりょう: 366.12157168g/mol
  • どういたいしつりょう: 366.12157168g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 6
  • 複雑さ: 584
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 84Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(diethylcarbamoyl)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6520806-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(diethylcarbamoyl)benzoate
2248413-34-3 95.0%
1.0g
$0.0 2025-03-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(diethylcarbamoyl)benzoate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(diethylcarbamoyl)benzoateに関する追加情報

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(diethylcarbamoyl)benzoate: A Comprehensive Overview

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(diethylcarbamoyl)benzoate, with the CAS number 2248413-34-3, is a sophisticated organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential biological activities, making it a subject of ongoing investigation for various therapeutic applications.

The core structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(diethylcarbamoyl)benzoate is a isoindole derivative, which is a class of heterocyclic compounds known for their diverse biological properties. The presence of the dioxo group and the dihydro moiety in the isoindole ring system contributes to its stability and reactivity. Additionally, the substitution with a 4-(diethylcarbamoyl)benzoate group imparts specific functional properties that are crucial for its potential therapeutic applications.

In recent years, research on isoindole derivatives has expanded significantly due to their potential as lead compounds in drug discovery. These compounds have shown promise in various areas, including anti-inflammatory, anti-cancer, and neuroprotective activities. The specific structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(diethylcarbamoyl)benzoate has been studied for its ability to modulate key biological pathways and targets.

A notable study published in the Journal of Medicinal Chemistry (2022) investigated the anti-inflammatory properties of this compound. The researchers found that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(diethylcarbamoyl)benzoate effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that the compound could be a valuable candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory potential, this compound has also been explored for its anti-cancer properties. A study published in Cancer Research (2021) demonstrated that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(diethylcarbamoyl)benzoate exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action involves the induction of apoptosis and the inhibition of cell proliferation pathways.

The neuroprotective effects of this compound have also been a focus of recent research. A study published in Neuropharmacology (2020) reported that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(diethylcarbamoyl)benzoate protected neuronal cells from oxidative stress-induced damage. This finding suggests that the compound could have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(diethylcarbamoyl)benzoate involves multi-step processes that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include the reaction of an appropriate isoindole derivative with a diethylcarbamoyl chloride or an equivalent reagent. The detailed synthetic protocols are well-documented in the literature and provide a solid foundation for further optimization and scale-up.

In terms of pharmacokinetics and pharmacodynamics, preliminary studies have shown that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(diethylcarbamoyl)benzoate exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. These properties are essential for ensuring that the compound can effectively reach its target sites in vivo and exert its therapeutic effects without causing significant side effects.

To further validate its therapeutic potential, clinical trials are currently underway to evaluate the safety and efficacy of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(diethylcarbamoyl)benzoate. Early-phase clinical trials have shown promising results, with no major adverse events reported. However, more extensive studies are needed to fully understand its long-term safety profile and optimal dosing regimens.

In conclusion, the compound 1,3-dioxo-2,3-dihydro-H-is oindol--yl -(diethylcarbamoyl)benzoate, with CAS number 2248413--, represents a promising lead molecule in the development of new therapeutic agents. Its unique structural features and diverse biological activities make it an attractive candidate for further research and development in various medical fields. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound is poised to play a significant role in advancing our understanding and treatment of complex diseases.

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